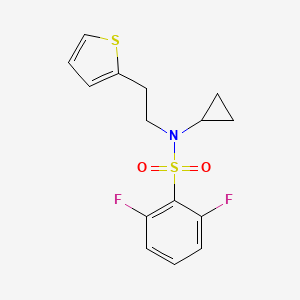
Acide 3-(trifluorométhoxy)isonicotinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the isonicotinic acid structure.
Applications De Recherche Scientifique
3-(Trifluoromethoxy)isonicotinic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
It is structurally similar to isoniazid, a frontline drug employed in the treatment of tuberculosis . Isoniazid is known to inhibit the biosynthesis of mycolic acid, an essential cell wall component of Mycobacterium tuberculosis . Therefore, it is plausible that 3-(Trifluoromethoxy)isonicotinic acid may have a similar target.
Mode of Action
Isoniazid is a prodrug that requires activation by a bacterial catalase-peroxidase enzyme called KatG. The activated form of isoniazid forms a covalent bond with the NADH/NAD^+ cofactor of the enoyl-ACP reductase, an enzyme involved in the synthesis of mycolic acids, thereby inhibiting its function .
Biochemical Pathways
If it acts similarly to isoniazid, it would affect the fatty acid synthesis ii (fas-ii) pathway, which is responsible for the biosynthesis of mycolic acids in mycobacterium tuberculosis . The inhibition of this pathway leads to the disruption of the bacterial cell wall synthesis.
Result of Action
If it acts similarly to isoniazid, it would lead to the inhibition of mycolic acid synthesis, resulting in the disruption of the bacterial cell wall and ultimately leading to the death of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinic acid typically involves the introduction of the trifluoromethoxy group to the isonicotinic acid framework. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours .
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)isonicotinic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality compounds suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as trifluoromethyl triflate are commonly used for introducing the trifluoromethoxy group.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted pyridine derivatives, while reduction may produce corresponding amines or alcohols .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
3-(Trifluoromethyl)aniline: Contains a trifluoromethyl group attached to an aniline structure.
Uniqueness: 3-(Trifluoromethoxy)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and applications .
Propriétés
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWGPEMCDIXJPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)


![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)







![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)
